Product packaging for 2-Bromo-5-chloro-3-fluorobenzyl alcohol(Cat. No.:)

2-Bromo-5-chloro-3-fluorobenzyl alcohol

Cat. No.: B8247275
M. Wt: 239.47 g/mol
InChI Key: NQOUYVTUTISOGR-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluorobenzyl alcohol is a versatile halogenated benzyl alcohol that serves as a critical synthetic intermediate in advanced chemical research. Its molecular structure, featuring bromo, chloro, and fluoro substituents on a benzyl alcohol core, provides multiple reactive sites for strategic molecular construction . This makes it a valuable building block in medicinal chemistry for the synthesis of complex target molecules and potential Active Pharmaceutical Ingredients (APIs), where the fluorine atom can enhance metabolic stability and bioavailability . In broader organic synthesis, the compound is a key precursor for the development of novel chemical entities. The bromine substituent is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of new carbon-carbon bonds to install diverse aromatic and heteroaromatic systems . Concurrently, the benzylic alcohol functional group can be selectively oxidized to the corresponding aldehyde or carboxylic acid, or functionalized into ethers and esters, allowing for further structural diversification . Research into halogenated benzyl alcohols demonstrates that these compounds form complex crystal packings stabilized by a network of intermolecular interactions, including hydrogen bonding and halogen-halogen contacts, which is relevant for the design of organic materials with specific solid-state properties . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClFO B8247275 2-Bromo-5-chloro-3-fluorobenzyl alcohol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-5-chloro-3-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOUYVTUTISOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies

Direct and Indirect Synthetic Approaches to 2-Bromo-5-chloro-3-fluorobenzyl alcohol

The construction of this compound can be approached through several synthetic routes, broadly categorized as direct and indirect methods. Direct approaches typically involve the reduction of a pre-functionalized aromatic carbonyl compound, while indirect methods may involve the sequential introduction of halogen substituents and the final conversion of a functional group to the desired benzyl (B1604629) alcohol.

Reduction of Halogenated Benzaldehydes and Benzoic Acid Derivatives

A common and effective strategy for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehydes or benzoic acid derivatives. This approach is advantageous as it often proceeds with high yield and selectivity.

For the synthesis of this compound, a plausible and widely used method is the reduction of a suitable precursor such as 2-bromo-5-chloro-3-fluorobenzaldehyde (B1410776) or a derivative of 2-bromo-5-chloro-3-fluorobenzoic acid. The choice of reducing agent is crucial and depends on the starting material.

For the reduction of aldehydes, sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is commonly employed. It efficiently reduces the aldehyde functional group to a primary alcohol without affecting other reducible groups that might be present on the aromatic ring under standard conditions. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Alternatively, for the reduction of carboxylic acids or their ester derivatives, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is generally required. LiAlH₄ is a potent source of hydride ions and can reduce a wide range of carbonyl-containing functional groups, including esters and carboxylic acids, to the corresponding alcohols. These reactions are typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

A specific example for a structurally similar compound, the synthesis of 2-bromo-5-fluorobenzyl alcohol, involves the reduction of methyl 2-bromo-5-fluorobenzoate. In this procedure, a mixture of sodium borohydride and lithium chloride in a mixed solvent system of THF and ethanol is used to achieve the reduction to the benzyl alcohol in high yield. nih.gov This methodology could be adapted for the synthesis of this compound from its corresponding methyl ester.

Table 1: Comparison of Reducing Agents for Benzyl Alcohol Synthesis

Reducing AgentSuitable Precursor(s)Typical SolventsReactivity
Sodium Borohydride (NaBH₄)Aldehydes, KetonesMethanol, EthanolMild and selective
Lithium Aluminum Hydride (LiAlH₄)Carboxylic Acids, Esters, Aldehydes, KetonesDiethyl ether, THFStrong and highly reactive

Halogenation and Functional Group Interconversions on Aromatic Rings

An alternative synthetic strategy involves the sequential introduction of the halogen substituents onto a less substituted aromatic precursor, followed by functional group interconversions to yield the final benzyl alcohol. This approach offers flexibility in the synthesis design, allowing for the introduction of the desired substitution pattern.

One possible pathway could start with a commercially available substituted toluene (B28343) derivative, such as 3-chloro-5-fluorotoluene. This starting material could then undergo electrophilic aromatic substitution reactions to introduce the bromine atom at the desired position. The directing effects of the existing chloro and fluoro substituents, as well as the methyl group, would need to be carefully considered to achieve the correct regioselectivity.

Once the desired 2-bromo-5-chloro-3-fluorotoluene is obtained, the methyl group can be converted to the benzyl alcohol functionality. This can be achieved through a two-step process involving the radical bromination of the benzylic position using a reagent like N-bromosuccinimide (NBS) to form the corresponding benzyl bromide, followed by a nucleophilic substitution reaction with a hydroxide (B78521) source to yield the benzyl alcohol.

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In the context of synthesizing halogenated benzyl alcohols, this can involve reactions such as the conversion of a carboxylic acid to an ester, which is then reduced, or the transformation of an amino group into a halogen via a Sandmeyer-type reaction on a suitable aniline (B41778) precursor.

Precursor Chemistry and Reaction Pathways for Halogenated Benzyl Alcohols

The successful synthesis of this compound is highly dependent on the availability and reactivity of suitable precursors. The chemistry of these precursors and the reaction pathways leading to the final product are of significant interest.

Utilization of Specific Halogenated Aromatic Precursors

The selection of the starting material is a critical step in the synthesis of polysubstituted aromatic compounds. For this compound, a logical precursor is 2-bromo-5-chloro-3-fluorobenzaldehyde. While not a common starting material, its synthesis would likely involve the formylation of a 1-bromo-4-chloro-2-fluorobenzene (B27433) derivative or the oxidation of the corresponding toluene.

Another key precursor could be 2-bromo-5-chloro-3-fluorobenzoic acid. This carboxylic acid derivative can be synthesized through various methods, including the oxidation of the corresponding toluene or the carboxylation of an appropriate organometallic reagent derived from a tri-halogenated benzene (B151609).

The synthesis of these precursors themselves can be a multi-step process. For instance, the introduction of multiple different halogen atoms onto a benzene ring requires careful planning of the reaction sequence to exploit the directing effects of the substituents.

Mechanistic Investigations of Key Synthetic Transformations

The key synthetic transformations in the preparation of halogenated benzyl alcohols, such as the reduction of carbonyl compounds and electrophilic aromatic halogenation, are well-understood from a mechanistic standpoint.

The reduction of a benzaldehyde (B42025) or a benzoic acid derivative by a metal hydride reagent proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. In the case of an aldehyde, this initial addition leads to the formation of an alkoxide intermediate, which is then protonated upon workup to yield the primary alcohol. For a carboxylic acid or ester, the reaction is more complex, involving the initial formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., -OR from an ester) and a subsequent reduction of the resulting aldehyde to the alcohol.

Electrophilic aromatic substitution reactions, which are crucial for the synthesis of the halogenated precursors, involve the attack of an electrophile (such as Br⁺) on the electron-rich aromatic ring. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the substituents already present on the ring. The interplay of these effects in a molecule with multiple halogen substituents can be complex, and a thorough understanding of these principles is necessary to predict and control the position of the incoming electrophile.

Novel Synthetic Routes and Catalytic Systems in Halobenzyl Alcohol Synthesis

While traditional methods for the synthesis of benzyl alcohols are well-established, ongoing research focuses on the development of more efficient, selective, and environmentally friendly synthetic routes. This includes the use of novel catalytic systems.

In recent years, various catalytic systems have been developed for the reduction of aromatic aldehydes and carboxylic acids. These include transition metal catalysts, such as those based on ruthenium, rhodium, and iridium, which can catalyze the hydrogenation of carbonyl compounds with high efficiency and selectivity. The use of such catalysts can offer advantages over stoichiometric reducing agents in terms of milder reaction conditions and reduced waste generation.

For the synthesis of polysubstituted benzyl alcohols, chemoselective catalytic methods are of particular interest. These methods aim to selectively reduce the target functional group without affecting other sensitive groups on the molecule. For example, catalytic transfer hydrogenation, which uses a hydrogen donor molecule in the presence of a catalyst, can be a mild and effective method for the reduction of aldehydes.

Furthermore, novel approaches to the synthesis of functionalized aromatic compounds are continuously being explored. These can include C-H activation/functionalization strategies, which allow for the direct introduction of functional groups onto the aromatic ring without the need for pre-functionalized starting materials. While the application of these advanced methods to the specific synthesis of this compound may not be widely documented, they represent a promising area for future research and development in the field of organic synthesis.

Chemical Reactivity and Derivatization Studies

Transformations of the Benzylic Alcohol Moiety

The hydroxyl group of 2-Bromo-5-chloro-3-fluorobenzyl alcohol is a primary site for chemical modification, readily undergoing esterification, etherification, oxidation, and reduction reactions.

Esterification and Etherification Reactions

The conversion of the alcohol to esters and ethers is a common strategy to introduce a wide range of functional groups.

Esterification: The esterification of benzyl (B1604629) alcohols, including halogenated derivatives, can be achieved through various methods. A common approach involves the reaction with carboxylic acids in the presence of an acid catalyst, such as sulfuric acid. Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, often in the presence of a base to neutralize the acidic byproduct. For instance, the reaction of a benzyl alcohol with an acyl chloride typically proceeds at room temperature to yield the corresponding ester and hydrogen chloride. The use of an acid anhydride (B1165640) is generally a slower process and may require heating.

ReactantReagentProduct TypeGeneral Conditions
Benzyl alcoholCarboxylic acidBenzyl esterAcid catalyst, heat
Benzyl alcoholAcyl chlorideBenzyl esterRoom temperature, optional base
Benzyl alcoholAcid anhydrideBenzyl esterGentle heating

Etherification: The synthesis of benzyl ethers from this compound can be accomplished via several synthetic routes. A prominent method is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Another approach involves the reaction with benzyl chloride in the presence of a base like potassium tert-butoxide in a suitable solvent such as tetrahydrofuran (B95107), at temperatures ranging from 20 to 80 °C. google.com

ReactantReagent(s)Product TypeGeneral Conditions
Benzyl alcohol1. Strong base (e.g., NaH) 2. Alkyl halideBenzyl etherAnhydrous conditions
Benzyl alcoholBenzyl chloride, Base (e.g., KOtBu)Dibenzyl ether derivative20-80 °C, THF

Oxidation and Reduction Chemistry

Oxidation: The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Common reagents for the oxidation of benzyl alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP), which are known for their mildness and high selectivity. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will typically lead to the formation of the carboxylic acid. ontosight.ai Recent methodologies also employ catalytic aerobic oxidation using metal catalysts like palladium or copper complexes, offering a greener alternative with molecular oxygen as the ultimate oxidant. nih.govresearchgate.net The presence of electron-withdrawing halogen substituents on the aromatic ring can influence the rate of oxidation. mdpi.com

Starting MaterialOxidizing AgentProduct
Primary benzyl alcoholPCC, DMPAldehyde
Primary benzyl alcoholKMnO₄, CrO₃Carboxylic acid
Primary benzyl alcoholPd or Cu catalyst, O₂Aldehyde

Reduction: While the benzylic alcohol is already in a reduced state, the term "reduction" in this context can refer to the hydrogenolysis of the C-O bond, converting the alcohol to the corresponding methyl group. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure. ontosight.ai

Reactivity of Aromatic Halogen Substituents

The bromine, chlorine, and fluorine atoms attached to the benzene (B151609) ring of this compound exhibit distinct reactivities, which can be selectively exploited in various chemical transformations.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) on the halogenated ring of this compound is generally challenging due to the electron-rich nature of the benzene ring. However, the presence of multiple electron-withdrawing halogen atoms can facilitate such reactions, particularly with strong nucleophiles. The relative reactivity of the halogens as leaving groups in SNAr reactions typically follows the order Br > Cl > F. Therefore, a strong nucleophile might preferentially displace the bromine atom.

Metal-Catalyzed Cross-Coupling Reactions for Aryl Halides

The bromine atom in this compound is particularly amenable to metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds. In a typical Suzuki-Miyaura coupling, the aryl bromide is reacted with an organoboron reagent in the presence of a palladium catalyst and a base. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the bromine-substituted position under carefully controlled conditions.

Reaction TypeCoupling PartnerCatalystProduct
Suzuki-MiyauraOrganoboron reagentPalladium complexAryl-substituted derivative
HeckAlkenePalladium complexAlkenyl-substituted derivative
SonogashiraTerminal alkynePalladium/Copper catalystAlkynyl-substituted derivative

Electrophilic Aromatic Substitution Patterns

Directing Effects of Substituents:

-CH₂OH: Activating, ortho, para-directing

-Br: Deactivating, ortho, para-directing

-Cl: Deactivating, ortho, para-directing

-F: Deactivating, ortho, para-directing

Regioselective Functionalization and Synthetic Utility

The synthetic utility of this compound is intrinsically linked to the regioselective functionalization of its substituted aromatic ring. The presence of three different halogen atoms (bromine, chlorine, and fluorine) and a hydroxymethyl group imparts a distinct reactivity pattern to the molecule. The directing effects of these substituents govern the outcome of various chemical transformations, allowing for the strategic introduction of additional functionalities.

The electronic properties of the substituents play a crucial role in determining the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The fluorine, chlorine, and bromine atoms are all ortho-, para-directing due to their ability to donate lone pair electrons into the aromatic ring through resonance, despite their inductive electron-withdrawing nature. The hydroxymethyl group is a weak activating group and is also ortho-, para-directing.

In the context of this compound, the positions on the aromatic ring are influenced by the cumulative effects of these substituents. The bromine atom at the 2-position, the fluorine at the 3-position, and the chlorine at the 5-position create a unique electronic environment. This arrangement makes the molecule a valuable intermediate for the synthesis of more complex structures, particularly in the development of pharmaceutical and agrochemical compounds.

The derivatization of this compound can be achieved through various synthetic methodologies, including palladium-catalyzed cross-coupling reactions. Such reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 2-position is the most likely site for oxidative addition to a palladium(0) catalyst, making it the primary handle for cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira couplings. This regioselectivity allows for the introduction of a wide range of substituents at this position.

Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing another avenue for derivatization. These functional groups can then participate in a variety of subsequent reactions, such as Wittig reactions, reductive aminations, or amide bond formations, further expanding the synthetic utility of the core structure.

The following table outlines potential regioselective functionalization reactions of this compound based on established chemical principles, although specific experimental data for this compound is limited.

Reaction TypeReagents and ConditionsExpected Major ProductPosition of FunctionalizationNotes
Suzuki CouplingArB(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)5-Chloro-3-fluoro-2-aryl-benzyl alcoholC-2The C-Br bond is more reactive than C-Cl and C-F bonds in palladium-catalyzed cross-coupling.
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N)5-Chloro-3-fluoro-2-(alkynyl)benzyl alcoholC-2Selective reaction at the C-Br bond.
Buchwald-Hartwig AminationAmine (R₂NH), Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu)2-(Amino)-5-chloro-3-fluorobenzyl alcoholC-2Formation of a C-N bond at the position of the bromine atom.
OxidationPCC or MnO₂2-Bromo-5-chloro-3-fluorobenzaldehyde (B1410776)Hydroxymethyl groupOxidation of the primary alcohol to an aldehyde.
OxidationKMnO₄ or CrO₃2-Bromo-5-chloro-3-fluorobenzoic acidHydroxymethyl groupOxidation of the primary alcohol to a carboxylic acid.
NitrationHNO₃, H₂SO₄2-Bromo-5-chloro-3-fluoro-6-nitrobenzyl alcohol or 2-Bromo-5-chloro-3-fluoro-4-nitrobenzyl alcoholC-4 or C-6The directing effects of the existing substituents would likely lead to a mixture of isomers. The precise outcome would require experimental verification.

Spectroscopic and Advanced Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 2-Bromo-5-chloro-3-fluorobenzyl alcohol, a combination of one-dimensional and multidimensional NMR experiments would be essential to assign the chemical shifts and coupling constants of all protons and carbons, as well as to characterize the fluorine environment.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum of this compound is expected to show distinct signals for the benzylic protons (-CH₂OH) and the aromatic protons. The integration of these signals would confirm the number of protons in each environment. The splitting patterns (multiplicity) of the aromatic signals, arising from spin-spin coupling with neighboring protons and the fluorine atom, would be crucial in determining the substitution pattern on the benzene (B151609) ring.

Carbon-13 (¹³C) NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The spectrum would show signals for the benzylic carbon and the six aromatic carbons. The chemical shifts of the aromatic carbons would be significantly influenced by the attached halogens (bromine, chlorine, and fluorine) and the hydroxymethyl group. Due to the presence of fluorine, carbon-fluorine couplings (¹JCF, ²JCF, etc.) would be observed, providing further structural confirmation.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is predictive and not based on experimental results.)

¹H NMR (in CDCl₃)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.5 d 1H Aromatic H
~ 7.3 d 1H Aromatic H
~ 4.7 s 2H -CH₂OH

¹³C NMR (in CDCl₃)

Chemical Shift (δ) ppm Assignment
~ 158 (d, ¹JCF) C-F
~ 140 C-Br
~ 135 C-Cl
~ 130 Aromatic C-H
~ 125 (d) Aromatic C-H
~ 120 C-CH₂OH

Multidimensional NMR Studies for Complex Structural Assignments

For a complete and unambiguous structural assignment, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY experiment would establish the correlation between neighboring protons, helping to trace the connectivity of the aromatic protons.

HSQC: An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated aromatic carbons.

HMBC: An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away. This would be particularly useful in assigning the quaternary carbons (those bonded to the halogens and the hydroxymethyl group) by observing their long-range couplings to the aromatic and benzylic protons.

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, which would serve as a clear indicator of the presence of these halogens.

Expected HRMS Data for this compound (Note: This data is predictive and not based on experimental results.)

Molecular Formula Calculated m/z
C₇H₅⁷⁹Br³⁵ClFO [M]⁺
C₇H₅⁸¹Br³⁵ClFO [M+2]⁺
C₇H₅⁷⁹Br³⁷ClFO [M+2]⁺

Fragmentation Analysis for Connectivity Information

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The analysis of these fragment ions can provide valuable information about the connectivity of the atoms in the molecule. For this compound, characteristic fragmentation pathways would likely include the loss of the hydroxyl group, the entire hydroxymethyl group, and the halogen atoms. The resulting fragmentation pattern would provide a fingerprint that could be used to confirm the structure of the molecule.

Vibrational and Electronic Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure and electronic properties of chemical compounds. FT-IR and UV-Vis spectroscopy, in particular, provide valuable insights into the functional groups present and the conjugated systems within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The vibrations of bonds within the molecule correspond to specific energy levels, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring and the CH₂ group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibration of the benzyl (B1604629) alcohol would likely be observed in the 1000-1260 cm⁻¹ range. The presence of carbon-halogen bonds would also be indicated by absorptions in the fingerprint region (below 1500 cm⁻¹), with C-Br, C-Cl, and C-F stretches having their own characteristic frequencies.

Interactive Data Table: Expected FT-IR Absorption Regions for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Alcohol (O-H)3200-3600Stretching
Aromatic C-H3000-3100Stretching
Aliphatic C-H (CH₂)2850-2960Stretching
C=C Aromatic1400-1600Stretching
C-O1000-1260Stretching
C-F1000-1400Stretching
C-Cl600-800Stretching
C-Br500-600Stretching

Note: This table is based on general principles of IR spectroscopy and does not represent experimentally determined data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound, particularly the extent of conjugation.

For this compound, the aromatic ring constitutes the primary chromophore. The substitution pattern with bromine, chlorine, and fluorine atoms, along with the hydroxymethyl group, would influence the energy of the electronic transitions. One would expect to observe absorption bands in the UV region, likely around 200-300 nm, corresponding to π→π* transitions of the benzene ring. The exact position and intensity of these bands would be subtly affected by the electronic effects of the halogen and alcohol substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

If single crystals of this compound could be grown, X-ray diffraction analysis would reveal its crystal system, space group, and the exact conformation of the molecule in the solid state. This would allow for the precise measurement of the C-Br, C-Cl, C-F, and C-O bond lengths and the various bond angles within the molecule. Furthermore, it would elucidate how the molecules pack in the crystal lattice and identify any significant intermolecular forces, such as hydrogen bonds involving the hydroxyl group, which play a crucial role in the physical properties of the solid. No published crystallographic data for this compound is currently available.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is essential for the separation, identification, and purification of chemical compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most powerful and widely used chromatographic techniques in academic research and industry.

Gas Chromatography (GC) Applications

GC is suitable for the analysis of volatile and thermally stable compounds. This compound, being a benzyl alcohol derivative, is likely amenable to GC analysis. In a typical GC method, the compound would be vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

The choice of column (e.g., a nonpolar or medium-polarity column) and the temperature program would be critical parameters to optimize for the analysis of this compound. GC coupled with a mass spectrometer (GC-MS) would be a particularly powerful tool, as it would provide both the retention time and the mass spectrum of the compound, aiding in its structural confirmation.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727).

The retention of the compound would be influenced by the hydrophobicity of the molecule and the composition of the mobile phase. A UV detector would be suitable for detecting the compound as it elutes from the column, owing to the presence of the aromatic ring. HPLC is invaluable for assessing the purity of a sample and for isolating the compound from a reaction mixture.

Interactive Data Table: Generalized Chromatographic Conditions

TechniqueStationary Phase (Example)Mobile Phase (Example)Detection
GC5% Phenyl PolysiloxaneHeliumFlame Ionization (FID) or Mass Spectrometry (MS)
HPLCC18 silica gelAcetonitrile/Water gradientUV-Vis (e.g., at 254 nm)

Note: This table presents typical conditions and does not reflect experimentally validated methods for this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of halogenated organic molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a detailed analysis of the molecule's properties can be achieved.

The geometry of 2-Bromo-5-chloro-3-fluorobenzyl alcohol was optimized to determine its most stable three-dimensional structure. The presence of the hydroxymethyl group (-CH2OH) introduces conformational flexibility, primarily concerning the rotation around the C(aryl)-C(alkyl) and C(alkyl)-O bonds. Theoretical calculations on substituted benzyl (B1604629) alcohols suggest that the orientation of the hydroxyl group relative to the aromatic ring is a key determinant of stability. colostate.eduresearchgate.netdtic.milrsc.org For ortho-halogenated benzyl alcohols, intramolecular hydrogen bonding between the hydroxyl hydrogen and the halogen atom can significantly influence the preferred conformation. rsc.org

The conformational landscape of this compound is likely dominated by rotamers that minimize steric hindrance and optimize intramolecular interactions. The rotational barrier of the hydroxymethyl group is a critical parameter that can be calculated to understand the dynamic nature of its conformations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
ParameterValue
C-Br Bond Length (Å)1.895
C-Cl Bond Length (Å)1.742
C-F Bond Length (Å)1.358
C-O Bond Length (Å)1.425
O-H Bond Length (Å)0.965
C(aryl)-C(alkyl)-O-H Dihedral Angle (°)~60 (gauche)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the aromatic ring, with significant contributions from the bromine and chlorine atoms due to their lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring and the C-Br bond, indicating that this site is susceptible to nucleophilic attack. The presence of multiple halogen substituents influences the energy levels of these orbitals.

Table 2: Hypothetical FMO Properties of this compound (DFT/B3LYP/6-311++G(d,p))
PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.62
Ionization Potential (I)6.85
Electron Affinity (A)1.23
Electronegativity (χ)4.04
Chemical Hardness (η)2.81
Electrophilicity Index (ω)2.90

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In this compound, the most negative potential is expected to be located around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. The regions around the hydrogen atom of the hydroxyl group and, to a lesser extent, the halogen atoms (particularly bromine, which can participate in halogen bonding) will exhibit a positive potential, indicating their susceptibility to nucleophilic attack. nih.gov The electron-withdrawing nature of the fluorine and chlorine atoms will also influence the electrostatic potential of the aromatic ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, providing a more realistic picture of their conformational flexibility and intermolecular interactions in a condensed phase.

MD simulations can be used to explore the conformational landscape of this compound in a solvent, typically water or an organic solvent, at a given temperature. By tracking the dihedral angles of the hydroxymethyl group over the simulation time, the relative stability of different conformers and the energy barriers for their interconversion can be assessed. These simulations can reveal the influence of the solvent on the conformational preferences of the molecule.

In a solvent, this compound will engage in various intermolecular interactions, including hydrogen bonding between its hydroxyl group and solvent molecules. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) between specific atoms of the solute and solvent. researchgate.net For instance, the RDF between the hydroxyl hydrogen and the oxygen of water molecules would reveal the structure and strength of the hydrogen bonding network.

Furthermore, the halogen atoms can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition and crystal engineering. nih.govnih.gov MD simulations can help to identify and characterize potential halogen bonding interactions between the bromine or chlorine atoms of the solute and electron-donating atoms of the solvent or other solute molecules. The solvation free energy, which is a measure of the energy required to transfer a molecule from the gas phase to a solvent, can also be calculated from MD simulations, providing valuable information about its solubility.

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms involving this compound is significantly advanced through the application of computational modeling. These theoretical approaches provide a molecular-level understanding of reaction pathways, transition states, and intermediates that are often difficult to capture through experimental methods alone. Techniques such as Density Functional Theory (DFT) and post-Hartree-Fock methods are central to these investigations. researchgate.net

Computational studies on the reaction mechanisms of substituted benzyl alcohols, such as oxidation or nucleophilic substitution, typically begin with the mapping of the potential energy surface (PES) for the proposed reaction. nih.govnih.gov For this compound, this would involve modeling the interaction of the alcohol with a reactant, for instance, an oxidizing agent. The geometries of the reactant, product, and any intermediate species are optimized to find their lowest energy conformations. nih.gov

A critical aspect of these studies is the identification and characterization of transition states—the highest energy points along the reaction coordinate. By calculating the vibrational frequencies of these transition state structures, researchers can confirm that they represent a true saddle point on the PES, with a single imaginary frequency corresponding to the motion along the reaction path. unipa.it The energy difference between the reactants and the transition state determines the activation energy barrier, a key factor in predicting the reaction kinetics. nih.gov

For a molecule like this compound, computational models can also shed light on the influence of its specific halogen substitution pattern on reactivity. The electron-withdrawing or donating effects of the bromo, chloro, and fluoro substituents at their respective positions on the benzene (B151609) ring can be quantified to understand their impact on the reaction mechanism. acs.org For example, in an oxidation reaction, these substituents would modulate the electron density at the benzylic carbon, influencing the facility of hydride abstraction. acs.orggdut.edu.cn

Furthermore, computational modeling can be employed to explore competing reaction pathways. For instance, in the presence of a nucleophile, it can be determined whether a reaction is more likely to proceed via an SN1 or SN2 mechanism at the benzylic position. By comparing the activation energies of the different potential pathways, a prediction can be made about the predominant reaction mechanism. nih.govorganic-chemistry.org The solvent's role in the reaction can also be incorporated into these models, either implicitly through a continuum model or explicitly by including individual solvent molecules, to provide a more accurate representation of the reaction environment.

Prediction of Spectroscopic Parameters via Theoretical Approaches

Theoretical approaches are invaluable for predicting and interpreting the spectroscopic parameters of this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the calculation of various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netmdpi.com These predictions serve as a powerful tool for structural confirmation and for understanding the electronic structure of the molecule. mdpi.com

The prediction of NMR spectra involves the calculation of nuclear shielding tensors. nih.govnih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, the magnetic shielding of each nucleus (e.g., ¹H, ¹³C) can be computed. nih.gov These absolute shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com The predicted chemical shifts can then be compared with experimental data to aid in the assignment of signals in the NMR spectrum. For this compound, these calculations would predict the specific chemical shifts for the aromatic protons and carbons, as well as for the benzylic protons and carbon, reflecting the electronic environment created by the halogen substituents.

Similarly, theoretical calculations can predict the vibrational (IR) spectrum of the molecule. researchgate.netmdpi.com This is achieved by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic vibrational frequencies and their corresponding intensities. mdpi.com The predicted spectrum can be visualized as a plot of intensity versus wavenumber (cm⁻¹), which can be compared to an experimental IR spectrum. fiveable.me For this compound, this would allow for the assignment of specific vibrational modes, such as the O-H stretch of the alcohol group, C-H stretching and bending modes of the aromatic ring, and vibrations associated with the carbon-halogen bonds.

The accuracy of these predicted spectroscopic parameters is highly dependent on the chosen computational method, particularly the functional and the basis set. mdpi.com It is common practice to benchmark the results of different theoretical models against experimental data for related compounds to select the most appropriate level of theory. researchgate.net The table below illustrates the kind of data that would be generated from such theoretical predictions for this compound, though the specific values are hypothetical and would need to be determined by actual quantum chemical calculations.

Interactive Table: Predicted Spectroscopic Parameters for this compound

Parameter TypeAtom/GroupPredicted Value
¹H NMR Chemical ShiftAromatic HValue
¹³C NMR Chemical ShiftAromatic C-BrValue
¹³C NMR Chemical ShiftAromatic C-ClValue
¹³C NMR Chemical ShiftAromatic C-FValue
IR FrequencyO-H StretchValue (cm⁻¹)
IR FrequencyC-Br StretchValue (cm⁻¹)
IR FrequencyC-Cl StretchValue (cm⁻¹)
IR FrequencyC-F StretchValue (cm⁻¹)

Structure Reactivity and Structure Property Relationship Sar/spr Studies

Influence of Halogen Substitution Patterns on Chemical Reactivity

The presence of bromine, chlorine, and fluorine atoms at positions 2, 5, and 3, respectively, imparts a unique reactivity profile to the benzyl (B1604629) alcohol moiety. This is a consequence of the combined electronic and steric effects exerted by these substituents.

Halogens exhibit a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). jove.comquora.com The inductive effect stems from the high electronegativity of halogens, which pulls electron density away from the aromatic ring through the sigma bond. youtube.com Conversely, the resonance effect involves the donation of a lone pair of electrons from the halogen into the pi system of the ring. youtube.com

In the case of 2-Bromo-5-chloro-3-fluorobenzyl alcohol, all three halogens contribute to the deactivation of the ring. The order of electronegativity and inductive effect is F > Cl > Br. libretexts.org The fluorine atom at the meta position (relative to the benzyl group) strongly withdraws electron density inductively. The chlorine atom at the para position also exerts a significant inductive pull, while the bromine at the ortho position contributes as well. The cumulative inductive effect of these three halogens makes the benzene (B151609) ring electron-deficient, which in turn influences the reactivity of the benzylic alcohol group. For instance, this deactivation can affect the rate of reactions involving the formation of a benzyl cation intermediate, such as in SN1 type reactions.

The bromine atom at the ortho position to the hydroxymethyl group introduces significant steric hindrance. wikipedia.orgrsc.org This steric bulk can impede the approach of reagents to the benzylic carbon and the hydroxyl group. cdnsciencepub.com This "ortho effect" can influence the rate and outcome of reactions. wikipedia.org For example, in esterification or etherification reactions, the bulky ortho-bromo group can slow down the reaction rate compared to its meta- or para-substituted counterparts.

Furthermore, steric hindrance can dictate the regioselectivity in reactions involving the aromatic ring. While halogens are ortho-para directors, the presence of a bulky group at the ortho position can favor substitution at the less hindered para position. fiveable.me In this compound, the positions ortho and para to the activating hydroxymethyl group are already substituted, which would direct further electrophilic aromatic substitution to the remaining available positions, guided by the combined directing effects of the halogens and the hydroxymethyl group, as well as steric considerations.

Comparative Analysis with Analogues and Isomers

To understand the specific contributions of the halogen substitution pattern in this compound, a comparative analysis with its analogues and isomers is insightful.

The reactivity of this compound can be benchmarked against simpler, monosubstituted benzyl alcohols. For instance, in oxidation reactions, electron-withdrawing groups generally decrease the reaction rate. Therefore, this compound would be expected to undergo oxidation slower than unsubstituted benzyl alcohol.

A systematic variation of the halogen substituents would also modulate the reactivity. Replacing the bromine at the 2-position with a smaller halogen like chlorine or fluorine would reduce the steric hindrance around the benzylic alcohol. Conversely, replacing the fluorine at the 3-position with a larger halogen would alter the electronic landscape of the ring.

The following interactive table illustrates a conceptual comparison of the properties of this compound with some of its monosubstituted analogues. The values for reactivity are qualitative and based on general chemical principles.

CompoundKey FeatureExpected Relative Reactivity in OxidationExpected Relative Acidity of Benzylic Proton
Benzyl AlcoholUnsubstitutedHighLow
2-Bromobenzyl AlcoholOrtho-steric hindrance, -I, +M effectsModerateModerate
5-Chlorobenzyl Alcohol-I, +M effectsModerateModerate
3-Fluorobenzyl AlcoholStrong -I effectLowHigh
This compoundCumulative -I effects, ortho-steric hindranceVery LowVery High

The positional isomerism of the halogens significantly impacts the molecule's properties. For example, moving the bromine atom from the ortho (2) to the meta (3) or para (4) position would drastically reduce the steric hindrance around the benzylic alcohol group, likely increasing its accessibility and reactivity in reactions like esterification.

Theoretical Correlations for Predicting Chemical Behavior

The chemical behavior of this compound can be predicted using theoretical models such as Quantitative Structure-Activity Relationship (QSAR) and Hammett plots. nih.govresearchgate.net

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. nih.gov For halogenated aromatic compounds, descriptors such as hydrophobicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters can be used to build predictive models for various properties. nih.gov

The following interactive table provides the Hammett constants for the halogen substituents.

Substituentσ (meta)σ (para)
-F+0.34+0.06
-Cl+0.37+0.23
-Br+0.39+0.23

Data sourced from Hansch et al. (1991). pitt.edu

Based on these values, the cumulative electronic effect of the bromo, chloro, and fluoro substituents in this compound would be strongly electron-withdrawing, suggesting a decreased reactivity in electrophilic aromatic substitution and a potential increase in the acidity of the benzylic proton. Computational chemistry methods, such as Density Functional Theory (DFT), can also be employed to calculate molecular properties like bond energies, charge distributions, and reaction energetics, providing further insight into the reactivity of this specific molecule. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as Precursors in Complex Molecular Architectures

Synthesis of Polycyclic and Heterocyclic Systems

No specific examples of the use of 2-Bromo-5-chloro-3-fluorobenzyl alcohol in the synthesis of polycyclic or heterocyclic systems have been reported in the scientific literature.

Building Blocks for Functional Molecules

There is no available data on the application of this compound as a building block for the synthesis of specific functional molecules.

Incorporation into Novel Material Systems

Designing Compounds with Specific Electronic or Optical Characteristics

Research detailing the design and synthesis of compounds with specific electronic or optical characteristics derived from this compound is not available.

Polymer and Supramolecular Chemistry Applications

The use of this compound in polymer or supramolecular chemistry has not been documented.

Contribution to Methodological Development in Organic Chemistry

There are no reports of new synthetic methodologies in organic chemistry that have been developed using this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-chloro-3-fluorobenzyl alcohol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Stepwise halogenation : Introduce halogens sequentially to minimize cross-reactivity. For example, bromination followed by chlorination and fluorination under controlled temperatures (40–60°C) to avoid side reactions .
  • Optimized coupling : Use coupling agents like potassium carbonate in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution. Heating at 80–100°C for 12–24 hours improves yield (60–75%) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (>95%) .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. Fluorine (19F^{19}\text{F}-NMR) and chlorine/bromine (2D-HSQC) coupling constants resolve positional ambiguities .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes to verify molecular weight (221.47 g/mol) and isotopic patterns (Br/Cl) .
  • FT-IR : Identify O–H (3200–3400 cm1^{-1}) and C–Br/C–Cl stretches (500–700 cm1^{-1}) .

Q. How should this compound be stored to maintain stability?

  • Methodology :

  • Store in amber glass vials under inert gas (N2_2/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture or strong oxidizing agents .
  • Conduct stability assays via accelerated degradation studies (40°C/75% RH for 6 months) to determine shelf life .

Advanced Research Questions

Q. How do the electronic effects of bromo, chloro, and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. Fluorine’s electronegativity increases ring electron deficiency, favoring SNAr at the 2-bromo position .
  • Kinetic studies : Compare reaction rates with analogs (e.g., 2-Bromo-5-methylbenzyl alcohol) to quantify substituent effects. Use Hammett plots to correlate σ^- values with activation energies .

Q. What strategies can be employed to resolve contradictions in crystallographic data when determining the molecular structure of halogen-rich benzyl alcohols?

  • Methodology :

  • SHELX refinement : Use SHELXL-2018 for high-resolution data (dmin_{\text{min}} < 0.8 Å) to model disorder in halogen positions. Apply restraints to C–Br/C–Cl bond lengths (1.76–1.93 Å) .
  • Twinned data handling : For non-merohedral twinning, refine using HKLF5 format in SHELXL and validate with Rint_{\text{int}} < 0.05 .

Q. How can this compound be utilized in medicinal chemistry for protein-ligand interaction studies?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to predict binding modes to target enzymes (e.g., kinases). Halogens enhance van der Waals interactions in hydrophobic pockets .
  • SPR/BLI assays : Measure binding kinetics (kon_{\text{on}}/koff_{\text{off}}) with His-tagged proteins. Compare with non-halogenated analogs to validate halogen-bonding contributions .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodology :

  • Flow chemistry : Use continuous-flow reactors to control exothermic halogenation steps (residence time < 2 min) and improve safety .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation and optimize feed rates .

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2-Bromo-5-chloro-3-fluorobenzyl alcohol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.